N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide
Beschreibung
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide is a synthetic small molecule characterized by a methanesulfonyl group, a butanamide backbone, and a phenyl ring substituted with a 3-nitroacridin-9-ylamino moiety. The methanesulfonyl group may enhance solubility and metabolic stability, while the butanamide linker provides structural flexibility.
Eigenschaften
CAS-Nummer |
61068-06-2 |
|---|---|
Molekularformel |
C24H22N4O5S |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]butanamide |
InChI |
InChI=1S/C24H22N4O5S/c1-3-6-23(29)27(34(2,32)33)17-11-9-16(10-12-17)25-24-19-7-4-5-8-21(19)26-22-15-18(28(30)31)13-14-20(22)24/h4-5,7-15H,3,6H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
OKWGMOAQRFSSET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews its biological activity, synthesis, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H22N4O5S
- Molecular Weight : 478.5 g/mol
- Structural Features : It includes a methanesulfonyl group, a butanamide moiety, and an acridine derivative which contributes to its biological activities.
The presence of the methanesulfonyl group enhances solubility and biological interaction, while the acridine structure is often associated with various pharmacological activities, particularly in cancer treatment.
Antitumor Properties
Research indicates that N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide exhibits antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Key findings include:
- Cell Line Studies : In vitro studies have demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve interference with DNA replication processes.
- Mechanism of Action : Preliminary data suggest that it may interact with topoisomerases, enzymes critical for DNA replication and repair. This interaction could lead to increased DNA damage in cancer cells, promoting apoptosis.
Antimicrobial Effects
The compound also shows potential as an antimicrobial agent . Its structural components allow it to engage with microbial targets effectively:
- Inhibition Studies : Various studies have reported that compounds containing acridine derivatives possess antimicrobial properties. Though specific data on N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide's antimicrobial efficacy is limited, its structural similarity to known antimicrobial agents suggests potential activity against bacterial strains.
The biological activity of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide can be attributed to several mechanisms:
- DNA Interaction : The acridine moiety is known for intercalating into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or repair pathways, further impeding cancer cell proliferation .
- Cytokine Modulation : Similar compounds have shown the ability to modulate inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor microenvironments .
Synthesis and Derivatives
The synthesis of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide typically involves multi-step organic reactions. Key steps include:
- Formation of the methanesulfonamide group.
- Coupling with the acridine derivative.
- Finalization through butanamide formation.
This multi-step process requires careful control over reaction conditions to ensure high yield and purity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Doxorubicin | Anthracycline antibiotic | Broad-spectrum anticancer activity |
| Bisantrene | Acridine derivative | Potent against certain leukemia types |
| Mitoxantrone | Anthracenedione derivative | Antitumor activity with immunosuppressive effects |
While doxorubicin and bisantrene are well-studied anticancer agents, N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide's unique combination of methanesulfonyl and acridine structures may provide distinct pharmacological properties warranting further exploration.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of compounds similar to N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide:
- In Vitro Studies : A study evaluated the effects of a related compound on IL-6 and IL-1β expression in human keratinocyte cells, demonstrating significant suppression of these inflammatory markers .
- In Vivo Studies : Animal models have shown that related compounds can reduce inflammatory responses without hepatotoxicity, indicating a favorable safety profile for further development .
Vergleich Mit ähnlichen Verbindungen
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
